molecular formula C8H7F4N B8119890 3-fluoro-N-methyl-4-(trifluoromethyl)aniline

3-fluoro-N-methyl-4-(trifluoromethyl)aniline

Cat. No.: B8119890
M. Wt: 193.14 g/mol
InChI Key: YPIKIIZIYMNRSO-UHFFFAOYSA-N
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Description

3-fluoro-N-methyl-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-methyl-4-(trifluoromethyl)aniline typically involves the introduction of the fluorine and trifluoromethyl groups onto a phenyl ring, followed by the attachment of a methylamine group. One common synthetic route involves the use of fluorinated benzene derivatives as starting materials. The reaction conditions often include the use of strong bases and nucleophilic substitution reactions to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-methyl-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while nucleophilic substitution can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-fluoro-N-methyl-4-(trifluoromethyl)aniline is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it valuable for creating compounds with specific electronic and steric properties.

Biology

In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in drug design.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its unique structure may contribute to the development of new drugs with improved efficacy and selectivity.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-fluoro-N-methyl-4-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(trifluoromethyl)phenol
  • 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid

Uniqueness

Compared to similar compounds, 3-fluoro-N-methyl-4-(trifluoromethyl)aniline stands out due to the presence of the methylamine group, which can significantly alter its chemical and biological properties. This unique combination of functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

3-fluoro-N-methyl-4-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N/c1-13-5-2-3-6(7(9)4-5)8(10,11)12/h2-4,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIKIIZIYMNRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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